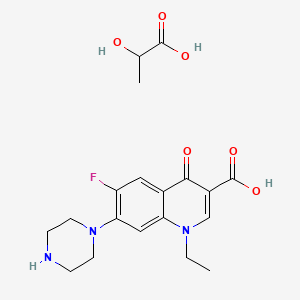
诺氟沙星乳酸盐
描述
Norfloxacin lactate is a derivative of norfloxacin, a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class. It is primarily used to treat various bacterial infections, including urinary tract infections, gynecological infections, and gastrointestinal infections . Norfloxacin lactate functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination .
科学研究应用
Norfloxacin lactate has diverse applications in scientific research, including:
Chemistry: Used as a model compound in studying the reactivity and stability of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.
Medicine: Studied for its efficacy in treating various bacterial infections and its potential side effects.
Industry: Utilized in the development of new antibacterial agents and formulations
作用机制
Target of Action
Norfloxacin lactate, a fluoroquinolone antibiotic, primarily targets bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Norfloxacin lactate acts by inhibiting the activity of DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two . Notably, norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to the death of the bacteria . This action affects the biochemical pathways involved in bacterial DNA replication, transcription, repair, and recombination .
Pharmacokinetics
Norfloxacin exhibits a bioavailability of 30 to 40% . It is metabolized in the liver and has an elimination half-life of 3 to 4 hours . The drug is excreted through renal and fecal routes . These ADME properties impact the bioavailability of norfloxacin, determining its effectiveness in treating infections.
Result of Action
The molecular effect of norfloxacin’s action is the inhibition of bacterial DNA replication, leading to the death of the bacteria . On a cellular level, this results in the effective treatment of infections caused by susceptible bacteria .
Action Environment
Environmental factors can influence the action of norfloxacin lactate. For instance, the presence of microplastics in the water environment can enhance the adsorption capacity of norfloxacin, promoting its carrier effect . Additionally, compound types, species, and environmental pH, strength, and species of cation can influence the bioaccumulation, metabolism, and toxicity of norfloxacin in aquatic organisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of norfloxacin lactate involves the reaction of norfloxacin with lactic acid. The process typically includes the following steps:
Formation of Norfloxacin: Norfloxacin is synthesized through a multi-step process involving the condensation of ethyl 3-aminocrotonate with 2,4-dichloro-5-fluorobenzoyl chloride, followed by cyclization and subsequent reactions to introduce the piperazine moiety.
Lactate Formation: Norfloxacin is then reacted with lactic acid under controlled conditions to form norfloxacin lactate.
Industrial Production Methods
Industrial production of norfloxacin lactate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: High-purity norfloxacin and lactic acid are prepared.
Reaction Optimization: The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield.
Purification: The product is purified using techniques like crystallization and filtration to obtain high-purity norfloxacin lactate.
化学反应分析
Types of Reactions
Norfloxacin lactate undergoes various chemical reactions, including:
Oxidation: Norfloxacin lactate can undergo oxidation reactions, often catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can occur under specific conditions, such as the presence of reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions on the norfloxacin molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of norfloxacin lactate.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted norfloxacin derivatives with new functional groups.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and higher potency against certain bacteria.
Ofloxacin: Similar to norfloxacin but with different clinical applications and side effect profiles.
Uniqueness
Norfloxacin lactate is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and a unique spectrum of antibacterial activity. Its lactate form enhances its solubility and bioavailability, making it effective in treating infections that are resistant to other antibiotics .
属性
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3.C3H6O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;1-2(4)3(5)6/h7-9,18H,2-6H2,1H3,(H,22,23);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXIHJJZPTXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97867-34-0 | |
| Record name | Norfloxacin lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97867-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfloxacin lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097867340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORFLOXACIN LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU3OE7CPD0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



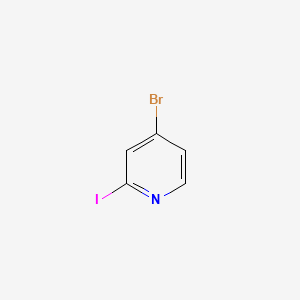
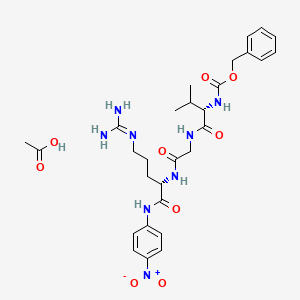



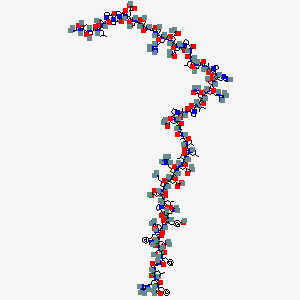

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

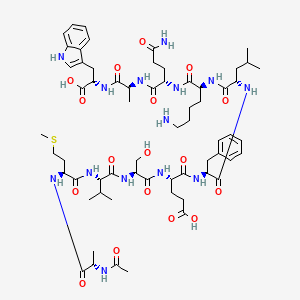

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)

